molecular formula C16H12N4O2 B14344020 N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide CAS No. 92983-95-4

N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide

Cat. No.: B14344020
CAS No.: 92983-95-4
M. Wt: 292.29 g/mol
InChI Key: IUZBRZOIYFDCLO-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes an aminophenyl group attached to a quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide typically involves the reaction of N-(2-aminophenyl)isoindoles with formic acid or diethyl oxalate, leading to cyclization and the formation of the quinoxaline ring . The reaction conditions often include heating the reactants to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Transition metal-catalyzed reactions are commonly employed in industrial settings to achieve high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoxaline compounds.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities and properties depending on the substituents introduced during the reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide involves its interaction with molecular targets such as topoisomerases and tubulin polymerase. By inhibiting these enzymes, the compound can interfere with DNA replication and cell division, leading to the death of cancer cells . The specific pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of microtubule dynamics.

Comparison with Similar Compounds

Properties

CAS No.

92983-95-4

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

N-(2-aminophenyl)-3-formylquinoxaline-2-carboxamide

InChI

InChI=1S/C16H12N4O2/c17-10-5-1-2-6-11(10)20-16(22)15-14(9-21)18-12-7-3-4-8-13(12)19-15/h1-9H,17H2,(H,20,22)

InChI Key

IUZBRZOIYFDCLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=NC3=CC=CC=C3N=C2C=O

Origin of Product

United States

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